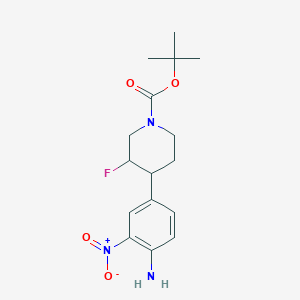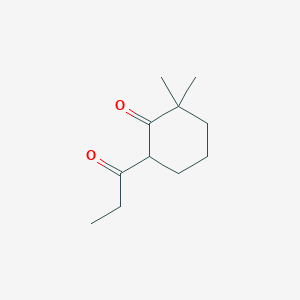
2,2-Dimethyl-6-propanoylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-6-propanoylcyclohexan-1-one: is an organic compound with the molecular formula C11H18O2 . It is a ketone derivative characterized by a cyclohexane ring substituted with two methyl groups at the 2-position and a propanoyl group at the 6-position. This compound is known for its unique structural features and reactivity, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 2,2-Dimethyl-6-propanoylcyclohexan-1-one involves an aldol condensation reaction between 2,2-dimethylcyclohexanone and propanal. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide under controlled temperature conditions.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2,2-dimethylcyclohexanone with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound often employs optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2-Dimethyl-6-propanoylcyclohexan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones.
Scientific Research Applications
Chemistry: 2,2-Dimethyl-6-propanoylcyclohexan-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and is employed in the study of reaction mechanisms.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving ketones and aldehydes.
Medicine: While not a drug itself, this compound is used in medicinal chemistry for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-propanoylcyclohexan-1-one involves its reactivity as a ketone. It can act as an electrophile in various chemical reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
2,2-Dimethylcyclohexanone: Similar structure but lacks the propanoyl group.
2,2-Dimethyl-1-phenylpropan-1-one: Similar structure with a phenyl group instead of a cyclohexane ring.
2,6-Dimethylcyclohexanone: Similar structure but with methyl groups at different positions.
Uniqueness: 2,2-Dimethyl-6-propanoylcyclohexan-1-one is unique due to the presence of both the 2,2-dimethyl substitution and the 6-propanoyl group on the cyclohexane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2,2-dimethyl-6-propanoylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-4-9(12)8-6-5-7-11(2,3)10(8)13/h8H,4-7H2,1-3H3 |
InChI Key |
UVANHVNLMASFOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCC(C1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


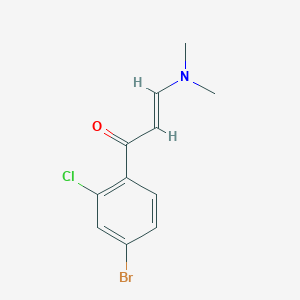
![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine](/img/structure/B13312643.png)
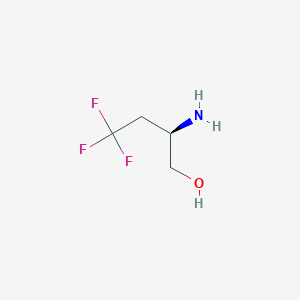
![1-[(3-Fluorophenyl)methyl]azetidine](/img/structure/B13312658.png)

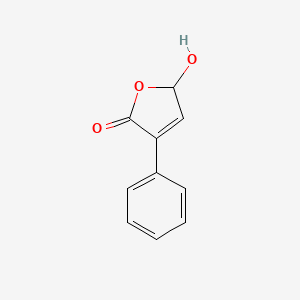
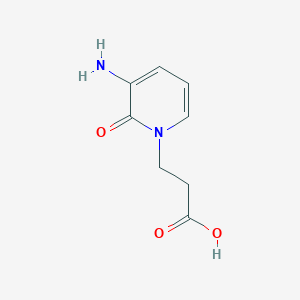
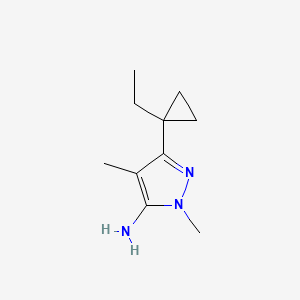
![1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13312703.png)
![6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13312712.png)
![2-Cyclobutyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13312720.png)

